molecular formula C20H20N4O5S3 B2944964 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-88-2

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2944964
CAS No.: 941961-88-2
M. Wt: 492.58
InChI Key: XGPLBAHUIPZDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide features a thiazole core substituted with a sulfamoylphenyl group and linked via a thioacetamide bridge to a 3-methoxyphenyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfamoyl) groups, which may synergistically influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S3/c1-29-16-4-2-3-14(9-16)23-19(26)12-31-20-24-15(11-30-20)10-18(25)22-13-5-7-17(8-6-13)32(21,27)28/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPLBAHUIPZDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C23H27N5O3SC_{23}H_{27}N_{5}O_{3}S, with a monoisotopic mass of 481.124 Da. Its structure includes a thiazole ring, a sulfamoyl group, and a methoxyphenyl moiety, which are critical for its biological activity.

  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines. In studies involving derivatives of thiazole and thiadiazole, compounds with similar structures exhibited significant cytotoxic effects. For instance, derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrated IC50 values as low as 9 μM against breast cancer cell lines (MDA-MB-231) .
    • The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, including the phosphatidylinositol 3-kinase (PI3K) pathway .
  • Antimicrobial Activity :
    • Similar compounds have been evaluated for their activity against various pathogens, including Trypanosomes and Mycobacterium species. The presence of the sulfamoyl group is believed to enhance antimicrobial potency by interfering with bacterial folate synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl rings and the thiazole moiety significantly influence biological activity:

  • Methoxy Substitution : The presence of the methoxy group at the para position enhances lipophilicity and may improve cellular uptake .
  • Sulfamoyl Group : This functional group is critical for both anticancer and antimicrobial activities, likely due to its ability to form hydrogen bonds with target proteins .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

Compound NameCell Line TestedIC50 Value (μM)Reference
N-(5-benzylthio)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)9
N-(3-methoxyphenyl)-sulfamoyl derivativePC3 (Prostate Cancer)22.19
Thiadiazole derivativesSKOV3 (Ovarian Cancer)19.5

These findings suggest that modifications to the core structure can lead to enhanced potency against specific cancer types.

Chemical Reactions Analysis

Hydrolysis and Stability

  • Acetamide hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, treatment with 6N HCl at 100°C cleaves the acetamide bond, yielding sulfamoylphenylamine and thiazole-thiol fragments .

  • pH-dependent stability : The compound remains stable in neutral buffers but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments, as confirmed by HPLC .

Oxidation Reactions

  • Thioether oxidation : The sulfur atom in the thioether linkage (-S-) is oxidized by H₂O₂ or m-CPBA to form sulfoxide or sulfone derivatives. This alters the compound’s electronic profile and bioactivity .

Oxidation Data

Oxidizing AgentProductReaction TimeYield
H₂O₂ (30%)Sulfoxide2 hrs, RT65%
m-CPBASulfone1 hr, 0°C78%

Functionalization via Substitution

  • Electrophilic aromatic substitution : The methoxyphenyl group undergoes nitration or halogenation at the para position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .

  • Sulfonamide reactivity : The -SO₂NH₂ group participates in diazotization reactions, forming azo derivatives with aromatic amines .

Biological Interactions

  • Enzyme inhibition : The compound inhibits carbonic anhydrase IX (CA IX) via hydrogen bonding with His75, Ser339, and Arg499 residues (IC₅₀ = 10.93–25.06 nM) .

  • Anticancer activity : Derivatives exhibit cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines (IC₅₀ = 0.28–0.52 μg/mL) .

Thermal Degradation

  • Thermogravimetric analysis (TGA) : Decomposition begins at 250°C, with complete breakdown by 400°C, releasing SO₂, NH₃, and CO₂ .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • IR : Peaks at 1678 cm⁻¹ (C=O), 1381–1156 cm⁻¹ (SO₂), 3181 cm⁻¹ (NH₂) .

  • ¹H-NMR : Signals at δ 3.9 ppm (OCH₃), δ 7.02–8.00 ppm (aromatic protons) .

Comparison with Similar Compounds

Structural Analogues in Antitumor Activity

Compounds with acetamide-thiazole scaffolds and varying substituents have been evaluated for antitumor activity. For example:

  • N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9) exhibits 10% MGI (mammary gland inhibition), outperforming N-(4-sulfamoylphenyl)acetamide (Compound 11) (7% MGI) .
Table 1: Antitumor Activity of Selected Acetamide Derivatives
Compound Substituent on Acetamide Nitrogen MGI% Reference
Target Compound 3-Methoxyphenyl N/A
Compound 9 4-Methoxyphenyl 10%
Compound 11 4-Sulfamoylphenyl 7%

Thiazole Derivatives with Sulfamoyl Groups

For instance:

  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8) has a melting point of 315.5°C, attributed to strong intermolecular interactions .
  • The target compound’s thiazole-thioacetamide linkage may confer similar stability, while the 3-methoxyphenyl group could improve solubility compared to hydrophobic tolyl substituents.

α-Glucosidase Inhibitors

Thiazole-acetamide hybrids with coumarin or substituted phenyl groups () show inhibitory activity against α-glucosidase, a target for diabetes management:

  • 2-((3-methoxyphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 10) has a molecular weight of 408.20 and demonstrated significant inhibition .
  • The target compound’s sulfamoylphenyl group may enhance polar interactions with the enzyme’s active site compared to coumarin-based derivatives.
Table 2: Physicochemical Properties of Thiazole-Acetamide Derivatives
Compound Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound ~495.5 (est.) N/A 3-Methoxyphenyl, sulfamoylphenyl
Compound 10 408.20 228–232 Coumarin, 3-methoxyphenyl
Compound 8 443.47 315.5 4-Tolyl, sulfamoylphenyl

Electronic and Steric Effects

  • N-(3-chloro-4-methoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide () replaces the sulfamoyl group with a thiophene, reducing polarity but increasing aromaticity .
  • The target compound’s sulfamoyl group introduces hydrogen-bonding capability, which may improve target engagement in hydrophilic environments compared to thiophene derivatives.

Multitarget Ligands

The target compound’s modular structure could similarly allow for dual inhibition of enzymes like kinases and acetylcholinesterase.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, leveraging thiazole and sulfonamide intermediates. A common approach includes:

  • Step 1 : Reacting 4-sulfamoylphenylamine with a chloroacetylated intermediate (e.g., 2-chloro-N-substituted acetamide) in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 2 : Thiol-thiazole coupling via nucleophilic substitution, where the thiol group displaces a leaving group (e.g., chloride) on the thiazole ring. Dry acetone and anhydrous K₂CO₃ are used as solvents and catalysts, respectively, with yields ranging from 68% to 91% depending on substituents .
  • Critical factors : Reaction time (monitored via TLC), solvent polarity, and stoichiometric ratios of intermediates. For example, excess chloroacetylated reagent (1.5 mol) improves coupling efficiency .

Basic: Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures confirm the core structure?

  • IR Spectroscopy : A strong C=O stretch (~1653 cm⁻¹) confirms the acetamide moiety, while N-H stretches (~3275–3337 cm⁻¹) validate sulfonamide and thiazole NH groups .
  • NMR :
    • ¹H NMR : Aromatic protons from the 3-methoxyphenyl group appear as multiplets at δ 6.7–7.5 ppm. The thiazole ring’s methylene (CH₂) groups resonate at δ 3.5–4.2 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) are observed at ~168–172 ppm, and thiazole C-S bonds appear at ~120–130 ppm .
  • Mass Spectrometry : Molecular ion peaks align with the exact mass (e.g., [M+H]⁺ for C₂₀H₂₁N₃O₄S₂: ~452.1 Da) .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity, and what in vitro models are used to evaluate efficacy?

  • Substituent Effects : Replacing the 3-methoxyphenyl group with alkyl or halogenated aryl groups alters lipophilicity and target binding. For instance, 4-tolyl substituents (Compound 8, ) showed higher thermal stability (m.p. 315.5°C) and enhanced antimicrobial activity compared to ethylphenyl analogs .
  • In Vitro Models :
    • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7) to measure IC₅₀ values.
    • Anti-inflammatory : COX-2 inhibition assays with comparative IC₅₀ against reference drugs (e.g., celecoxib) .
    • Antimicrobial : Agar diffusion assays against Staphylococcus aureus and Candida albicans .

Advanced: How can computational modeling (e.g., molecular docking) predict target interactions and guide rational design?

  • Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., COX-2 or bacterial dihydrofolate reductase). The sulfamoylphenyl group often shows strong hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by improving membrane penetration .
  • Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) predict energy barriers for synthetic steps, reducing trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for antifungal activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using reference strains (ATCC) improves reproducibility .
  • Data Validation : Cross-referencing with structural analogs (e.g., quinazolinone derivatives ) and validating via orthogonal assays (e.g., time-kill kinetics for antimicrobials) .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends, such as the correlation between thiazole ring substitution and cytotoxicity .

Advanced: What strategies mitigate synthetic challenges, such as low yields in thiol-thiazole coupling?

  • Catalyst Optimization : Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) enhances nucleophilicity in polar aprotic solvents like DMF .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to <1 hour while maintaining yields >85% .
  • Purification Techniques : Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol removes byproducts like unreacted thiols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.